![molecular formula C17H27N3Na2O17P2 B12323380 UDP-N-acetyl-D-galactosamine (disodium salt)](/img/structure/B12323380.png)
UDP-N-acetyl-D-galactosamine (disodium salt)
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Overview
Description
UDP-N-acetyl-D-galactosamine (disodium salt) is a sugar nucleotide that serves as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer N-acetyl-D-galactosamine residues to acceptor molecules, playing a crucial role in the biosynthesis of glycoproteins and glycolipids. This compound is essential in various biological processes, including cell signaling, immune response, and protein glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UDP-N-acetyl-D-galactosamine (disodium salt) typically involves the enzymatic conversion of uridine diphosphate glucose to uridine diphosphate N-acetylglucosamine, followed by epimerization to form uridine diphosphate N-acetylgalactosamine. This process requires specific enzymes such as UDP-glucose dehydrogenase and UDP-N-acetylglucosamine 4-epimerase .
Industrial Production Methods: Industrial production of UDP-N-acetyl-D-galactosamine (disodium salt) involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: UDP-N-acetyl-D-galactosamine (disodium salt) primarily undergoes glycosylation reactions, where it donates its N-acetyl-D-galactosamine residue to acceptor molecules such as proteins and lipids. These reactions are catalyzed by N-acetylgalactosaminyltransferases .
Common Reagents and Conditions: The glycosylation reactions involving UDP-N-acetyl-D-galactosamine (disodium salt) typically require the presence of divalent metal ions such as manganese or magnesium, which act as cofactors for the transferase enzymes. The reactions are carried out under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products: The major products of these glycosylation reactions are glycoproteins and glycolipids with N-acetyl-D-galactosamine residues attached to their structures. These modified molecules play essential roles in various biological functions, including cell-cell communication and immune response .
Scientific Research Applications
UDP-N-acetyl-D-galactosamine (disodium salt) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in glycosylation. This article explores its applications in scientific research, particularly in biochemistry and pharmaceutical development.
Biochemical Research
UDP-N-acetyl-D-galactosamine is extensively used in biochemical studies, particularly those focusing on glycosylation processes. It acts as a substrate for various glycosyltransferases, facilitating the addition of N-acetylgalactosamine to polypeptides. This modification is crucial for the proper functioning of many glycoproteins and glycolipids .
Case Study: Glycosylation of Mucins
Research has demonstrated the role of UDP-N-acetyl-D-galactosamine in the synthesis of mucin-type O-glycans. A study characterized a novel polypeptide N-acetylgalactosaminyltransferase from Echinococcus granulosus, showcasing how this compound is essential for initiating mucin-type O-glycosylation in helminth parasites .
Pharmaceutical Development
In pharmaceutical applications, UDP-N-acetyl-D-galactosamine is utilized for glycoengineering therapeutic proteins. By modifying the glycosylation patterns of these proteins, researchers can improve their efficacy and stability while reducing immunogenicity. This process allows for the generation of glycan variants that may enhance drug performance without compromising product yield .
In Vitro Glycoengineering
The compound has been employed in in vitro systems to optimize glycosylation profiles, which can lead to improved consistency across different production batches. Such modifications are critical in developing biologics that meet regulatory standards for safety and efficacy .
Affinity Labeling and Enzyme Studies
UDP-N-acetyl-D-galactosamine is also used in affinity labeling techniques to study glycosyltransferases. Researchers utilize this compound to create synthetic substrates that can be tagged and traced within biological systems, providing insights into enzyme specificity and activity .
Comparative Data Table
Mechanism of Action
The mechanism of action of UDP-N-acetyl-D-galactosamine (disodium salt) involves its role as a donor substrate for N-acetylgalactosaminyltransferases. These enzymes transfer the N-acetyl-D-galactosamine residue from the compound to acceptor molecules, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoproteins and glycolipids, which are involved in various cellular functions, including signal transduction and immune response .
Comparison with Similar Compounds
Similar Compounds:
- UDP-N-acetylglucosamine (disodium salt)
- UDP-galactose (disodium salt)
- UDP-glucose (disodium salt)
- UDP-glucuronic acid (disodium salt)
Uniqueness: UDP-N-acetyl-D-galactosamine (disodium salt) is unique due to its specific role in the transfer of N-acetyl-D-galactosamine residues, which are essential for the formation of mucin-type O-glycans. This distinguishes it from other similar compounds that transfer different sugar residues, such as glucose or glucuronic acid .
Biological Activity
UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids through O-glycosylation. This compound is particularly significant in the context of mucin-type O-glycosylation, which involves the transfer of N-acetylgalactosamine (GalNAc) to serine and threonine residues on target proteins. The biological activity of UDP-GalNAc is mediated by its interaction with a family of enzymes known as polypeptide GalNAc-transferases (GalNAc-Ts).
1. Structure and Properties
- Chemical Formula : C₁₅H₂₂N₂Na₂O₁₇P₂
- Molecular Weight : 610.265 g/mol
- CAS Number : 2956-16-3
UDP-GalNAc exists as a disodium salt, enhancing its solubility and reactivity in biological systems. Its structure includes a uridine moiety, two phosphate groups, and an N-acetyl-D-galactosamine unit, which is pivotal for its enzymatic activity.
2. Role in O-Glycosylation
UDP-GalNAc is the primary donor substrate for the GalNAc-Ts that initiate O-glycosylation. These enzymes catalyze the transfer of GalNAc to specific hydroxyl groups on serine or threonine residues of target proteins, forming mucin-type O-glycans. This modification is critical for various biological processes, including:
- Cell signaling : O-glycosylation modulates receptor interactions and signaling pathways.
- Protein stability : Glycosylation can enhance the stability and solubility of glycoproteins.
- Cell adhesion : Glycans play a role in cell-cell interactions and adhesion processes.
3. Enzymatic Activity and Specificity
The activity of UDP-GalNAc is influenced by various factors, including pH, temperature, and the presence of divalent cations. Research has shown that different isoforms of GalNAc-Ts exhibit varying substrate specificities:
Peptide | Sequence | GalNAc-T1 Activity (pmol/mg) | GalNAc-T16 Activity (pmol/mg) |
---|---|---|---|
Human MUC1 | DTRPAPGSTA | 57.4 ± 3.0 | 18 ± 3 |
Human MUC2 | PTTTPITTTTTV | 56.8 ± 4.9 | 8 ± 2 |
T. brucei mucin | SSLLSSFASSAVG | 58.4 ± 2.0 | ND |
S. mansoni mucin | ISTSPSPSNITTTT | 312.4 ± 36.9 | ND |
ND indicates no detectable activity.
This table illustrates how different peptides can be glycosylated with varying efficiencies by different GalNAc-T isoforms, highlighting the complexity and specificity of the O-glycosylation process.
Case Studies
- Mucin-Type Glycoproteins : Studies have demonstrated that UDP-GalNAc is essential for the synthesis of mucin-type glycoproteins, which are critical in protecting epithelial surfaces and facilitating cell signaling pathways . In particular, alterations in O-glycosylation patterns have been associated with various diseases, including cancer.
- Helminth Glycoproteins : Research on helminths like Echinococcus granulosus has shown that these organisms utilize UDP-GalNAc for their glycosylation processes, which are integral to their survival and pathogenicity . The truncated O-glycosylation observed in these species suggests evolutionary adaptations that warrant further investigation.
5. Conclusion
UDP-N-acetyl-D-galactosamine (disodium salt) serves as a vital component in cellular processes through its role as a substrate for GalNAc-Ts in O-glycosylation. Understanding its biological activity not only sheds light on fundamental biochemical pathways but also opens avenues for therapeutic interventions in diseases linked to aberrant glycosylation patterns.
Properties
Molecular Formula |
C17H27N3Na2O17P2 |
---|---|
Molecular Weight |
653.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H29N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h7-8,10-16,21,24-27H,2-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 |
InChI Key |
CMCOZDJPCJOQHI-AMMUOFBGSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3CCC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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